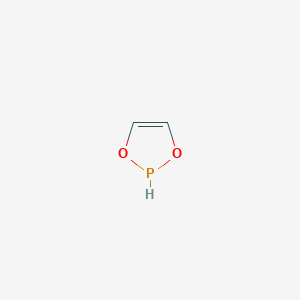

2h-1,3,2-Dioxaphosphole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

288-59-5 |

|---|---|

Molecular Formula |

C2H3O2P |

Molecular Weight |

90.02 g/mol |

IUPAC Name |

1,3,2-dioxaphosphole |

InChI |

InChI=1S/C2H3O2P/c1-2-4-5-3-1/h1-2,5H |

InChI Key |

HGLNEADZDZEOQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COPO1 |

Origin of Product |

United States |

Advanced Synthetic Pathways for 2h 1,3,2 Dioxaphosphole and Its Analogues

Strategies for Constructing the 1,3,2-Dioxaphosphole Ring System

The synthesis of the 1,3,2-dioxaphosphole ring can be achieved through various strategic approaches, ranging from sequential, multi-step syntheses to more streamlined one-pot procedures. The choice of method often depends on the desired substitution pattern and the required purity of the final product.

Multi-step Synthetic Sequences for 2H-1,3,2-Dioxaphosphole

Multi-step synthesis provides a high degree of control over the construction of the this compound core and allows for the isolation and purification of intermediates. libretexts.org A common and logical approach involves the sequential introduction of the phosphorus atom and subsequent ring closure. libretexts.org This methodical process is particularly advantageous when aiming for specific, and often complex, target molecules. youtube.com

One-Pot Synthesis Approaches for Dioxaphosphole Derivatives

In contrast to multi-step sequences, one-pot syntheses offer an efficient and atom-economical alternative for the preparation of dioxaphosphole derivatives. mdpi.com These methods involve the concurrent reaction of three or more starting materials in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent waste. mdpi.com

The Hantzsch condensation, for example, is a classic multi-component reaction that has been adapted for the synthesis of polyhydroquinoline derivatives, showcasing the power of one-pot strategies. semanticscholar.org In the context of dioxaphospholes, a one-pot approach might involve the reaction of a diol, an aldehyde, and a phosphorus source in the presence of a suitable catalyst. mdpi.com For instance, several phosphoramidates have been synthesized in a single step under mild conditions from the H-phosphonate dibenzo researchgate.netmdpi.comresearchgate.netdioxaphosphepine-6-oxide (BPPO). mdpi.com This method is based on the oxidation of the reactant in the presence of an appropriate aliphatic or aromatic amine. mdpi.com The simplicity and efficiency of one-pot syntheses make them highly attractive for generating libraries of substituted dioxaphospholes for screening and optimization studies. mdpi.comsemanticscholar.org

Precursor Chemistry and Reactant Optimization in Dioxaphosphole Synthesis

The successful synthesis of 2H-1,3,2-dioxaphospholes is highly dependent on the choice and quality of the starting materials. Careful selection and optimization of phosphorus precursors and oxygen-containing components are crucial for achieving high yields and purity.

Utilization of Phosphorus Trihalides (e.g., PCl3)

Phosphorus trihalides, particularly phosphorus trichloride (B1173362) (PCl3), are common and versatile reagents for introducing the phosphorus atom into the dioxaphosphole ring. omicsonline.orgomicsonline.org The reaction of a diol with PCl3 in the presence of a base to scavenge the resulting hydrogen halide is a fundamental method for forming the 2-chloro-1,3,2-dioxaphospholane (B43518) intermediate. omicsonline.orgomicsonline.org

For example, the synthesis of 2-chloro-1,3,2-dioxaphospholane can be achieved by reacting ethylene (B1197577) glycol with phosphorus trichloride in anhydrous ether with pyridine (B92270) as the base. omicsonline.orgomicsonline.org The reaction is typically carried out at low temperatures to control its exothermicity. omicsonline.orgomicsonline.org An alternative approach involves reacting phosphorus trichloride and ethylene glycol in a dichloromethane (B109758) solvent at 5°C to produce 2-chloro-1,3,2-dioxaphospholane and hydrogen chloride. google.com The intermediate is then reacted with oxygen to yield 2-chloro-1,3,2-dioxaphospholane-2-oxide. google.comsigmaaldrich.com To improve the yield and purity of the product, nitrogen can be blown through the phosphorus trichloride solution while ethylene glycol is added dropwise, which helps to remove the generated hydrogen chloride gas from the reaction system. google.com

| Reactants | Solvent | Conditions | Product | Reference |

| Ethylene glycol, Phosphorus trichloride | Anhydrous ether | Pyridine, -16 to -17°C | 2-chloro-1,3,2-dioxaphospholane | omicsonline.orgomicsonline.org |

| Phosphorus trichloride, Ethylene glycol | Dichloromethane | 5°C, then O2 | 2-chloro-1,3,2-dioxaphospholane-2-oxide | google.com |

| Phosphorus trichloride, Ethylene glycol | - | Nitrogen blowing | 2-chloro-1,3,2-dioxaphospholane | google.com |

| 2,2'-biphenol (B158249), Phosphorus trichloride | Toluene (B28343) | Reflux | Dibenzo[d,f] researchgate.netmdpi.comresearchgate.netdioxaphosphepine, 6-chloro | researchgate.net |

Role of Diols and Other Oxygen-Containing Precursors (e.g., Ethylene Glycol)

The diol component provides the carbon backbone and the two oxygen atoms of the dioxaphosphole ring. Ethylene glycol is the simplest diol used for the synthesis of the parent this compound. omicsonline.orgomicsonline.org However, a wide variety of substituted diols can be employed to generate a diverse range of analogues with tailored properties.

The choice of diol can influence the reactivity and physical properties of the resulting dioxaphosphole. For instance, the use of rigid or chiral diols can impart specific stereochemical features to the phosphorus center. The reaction of 2,2'-biphenol with phosphorus trichloride in refluxing toluene yields 6-chloro-dibenzo[d,f] researchgate.netmdpi.comresearchgate.netdioxaphosphepine. researchgate.net Other diols like 1,2-propanediol, pinacol, and 1,3-propanediol (B51772) are also utilized in the synthesis of related cyclic phosphorus compounds. rsc.org

Derivatization Strategies for Substituted Dioxaphospholes

The reactivity of the P-X bond (where X is typically a halogen) in 2-halo-1,3,2-dioxaphospholes provides a versatile handle for further derivatization. Nucleophilic substitution reactions at the phosphorus center allow for the introduction of a wide array of functional groups, leading to a vast library of substituted dioxaphospholes.

These derivatization reactions enable the fine-tuning of the electronic and steric properties of the molecule. For example, reaction with alcohols or phenols yields phosphite (B83602) esters, while reaction with amines produces phosphoramidites. These derivatives can serve as ligands for transition metal catalysts, chiral auxiliaries in asymmetric synthesis, or as building blocks for more complex organophosphorus compounds. The introduction of additional reactive groups, such as a propargyl substituent with a triple bond, opens up possibilities for further modifications through atom-economic addition and cycloaddition reactions. researchgate.net

| Reactant | Reagent | Product Type |

| 2-halo-1,3,2-dioxaphosphole | Alcohols/Phenols | Phosphite Esters |

| 2-halo-1,3,2-dioxaphosphole | Amines | Phosphoramidites |

| 2-halo-1,3,2-dioxaphosphole | Grignard Reagents | Phosphonites |

| 2-halo-1,3,2-dioxaphosphole | Water | H-phosphonates |

Halogenation and Regioselective Functionalization of Aromatic Rings

The targeted introduction of halogen atoms and other functional groups onto aromatic rings fused to the this compound scaffold, such as in benzodioxaphospholes, is crucial for modulating their electronic properties and for providing synthetic handles for further derivatization. While direct halogenation of the benzodioxaphosphole aromatic ring is not extensively documented, analogous strategies from other heterocyclic systems provide a clear blueprint for achieving regioselective functionalization.

Modern synthetic approaches, particularly those employing transition-metal catalysis, have proven highly effective for the C-H activation and subsequent functionalization of heteroaromatic compounds. Palladium-catalyzed reactions, for instance, are widely used for the regioselective halogenation of various heterocyclic cores. researchgate.netnih.gov These reactions often utilize a directing group within the molecule to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. For benzodioxaphosphole analogues, the oxygen atoms of the dioxaphosphole ring could potentially serve as directing groups.

The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as halogenating agents in the presence of a palladium catalyst is a common and effective strategy. rsc.org This method has been successfully applied to the regioselective halogenation of 1,4-benzodiazepinones, where the reaction conditions can be tuned to achieve halogenation at specific positions on the aromatic rings. researchgate.netnih.govmdpi.com For example, direct halogenation with NXS might lead to substitution on one of the aromatic rings, while palladium-catalyzed C-H activation can direct the halogen to a different, specific position. researchgate.netnih.govmdpi.com

Metal-free conditions for regioselective C-H halogenation have also been developed, offering a more environmentally benign alternative. nih.gov These methods might involve the use of specific reagents that promote radical pathways or other non-metallic activation mechanisms.

The following table summarizes analogous regioselective halogenation reactions on related heterocyclic compounds, which can be extrapolated to the benzodioxaphosphole system.

| Heterocyclic Core | Reagents | Catalyst | Halogenated Product Position | Reference |

| 1,4-Benzodiazepinone | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | Ortho position of phenyl side chain | researchgate.netnih.govmdpi.com |

| 3-Phenyl-2H-benzo[b] mdpi.comnih.govoxazin-2-one | N-Halosuccinimide (NXS) | Pd(OAc)₂ | Regioselective halogenation | rsc.org |

| 2-Substituted-1,2,3-triazole | N/A | N/A | Highly regioselective halogenation | researchgate.netrsc.org |

Introduction of Diverse Exocyclic Substituents

The properties and reactivity of this compound are significantly influenced by the nature of the substituent attached to the phosphorus atom. The synthesis of 2-chloro-1,3,2-dioxaphospholane serves as a pivotal starting point for introducing a wide variety of exocyclic groups, as the chlorine atom is a good leaving group that can be readily displaced by a range of nucleophiles.

One common modification involves the introduction of amino substituents. The reaction of 2-chloro-1,3,2-dioxaphospholane with primary or secondary amines leads to the formation of the corresponding 2-amino-1,3,2-dioxaphospholane derivatives. This approach has been utilized to synthesize a variety of N-substituted analogues.

The introduction of alkoxy and aryloxy groups is another important functionalization pathway. This is typically achieved by reacting the 2-chloro precursor with the desired alcohol or phenol, often in the presence of a base to neutralize the HCl byproduct. These reactions give rise to 2-alkoxy- and 2-aryloxy-1,3,2-dioxaphospholes, respectively.

Furthermore, carbon-phosphorus bonds can be established through reactions with organometallic reagents. For instance, Grignard reagents or organolithium compounds can react with 2-chloro-1,3,2-dioxaphospholane to form 2-alkyl or 2-aryl derivatives. Palladium-catalyzed cross-coupling reactions, such as the alpha-arylation of benzylic phosphonates, also represent a powerful tool for creating C-P bonds and introducing aromatic substituents. nih.gov

The following table provides examples of the types of exocyclic substituents that can be introduced onto the this compound ring and the general synthetic methods employed.

| Substituent Type | Precursor | Reagent | General Method | Resulting Compound Class |

| Amino | 2-Chloro-1,3,2-dioxaphospholane | Primary/Secondary Amine | Nucleophilic Substitution | 2-Amino-1,3,2-dioxaphospholane |

| Alkoxy | 2-Chloro-1,3,2-dioxaphospholane | Alcohol | Nucleophilic Substitution | 2-Alkoxy-1,3,2-dioxaphospholane |

| Aryloxy | 2-Chloro-1,3,2-dioxaphospholane | Phenol | Nucleophilic Substitution | 2-Aryloxy-1,3,2-dioxaphospholane |

| Alkyl/Aryl | 2-Chloro-1,3,2-dioxaphospholane | Grignard/Organolithium Reagent | Nucleophilic Substitution | 2-Alkyl/Aryl-1,3,2-dioxaphospholane |

| Aryl (via C-H activation) | Benzylic Phosphonates | Aryl Bromides | Palladium-catalyzed α-arylation | Diarylmethyl Phosphonates |

Spectroscopic and Crystallographic Elucidation of 2h 1,3,2 Dioxaphosphole Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of Dioxaphosphole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the solution-state structure of dioxaphosphole derivatives. The presence of multiple NMR-active nuclei, including ³¹P, ¹H, ¹³C, and potentially ¹⁵N, allows for a detailed mapping of the molecular framework and its substituents.

Phosphorus-31 (³¹P) NMR Chemical Shifts and Coupling Patterns

Given that the phosphorus atom is central to the 2H-1,3,2-dioxaphosphole ring, ³¹P NMR spectroscopy offers direct insight into the electronic environment of the phosphorus nucleus. wikipedia.orghuji.ac.il The ³¹P nucleus has a spin of ½ and 100% natural abundance, resulting in sharp, easily interpretable spectra that exhibit a wide range of chemical shifts. wikipedia.orghuji.ac.il

The chemical shift (δ) of the phosphorus atom in dioxaphosphole derivatives is highly sensitive to the nature of the substituents attached to it, the coordination number of the phosphorus, and the ring's stereochemistry. slideshare.netnih.gov Chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a shift of 0 ppm. wikipedia.orgslideshare.net For example, trivalent (P(III)) dioxaphospholes resonate in a different region compared to their pentavalent (P(V)) counterparts. The chemical shift for 2-Chloro-1,3,2-dioxaphospholane (B43518), a P(III) compound, is reported at 178.2 ppm in CDCl₃. spectrabase.com The electronegativity of substituents plays a significant role; electron-withdrawing groups generally cause a downfield shift (higher ppm value). slideshare.net

Spin-spin coupling provides valuable information about the connectivity of the phosphorus atom. Coupling between phosphorus and other nuclei, such as ¹H and ¹³C, is routinely observed. One-bond couplings (¹J) are typically large, while two-bond (²J) and three-bond (³J) couplings are smaller and their magnitude is dependent on the dihedral angle, which is crucial for conformational analysis. wikipedia.orghuji.ac.il For instance, ²J(PCH) couplings are an order of magnitude smaller than ¹J(PH) couplings. wikipedia.org

Table 1: Typical ³¹P NMR Coupling Constants

| Coupling Type | Nuclei Involved | Typical Coupling Constant (Hz) |

|---|---|---|

| One-bond | ¹J(P,H) | 600 - 700 huji.ac.il |

| One-bond | ¹J(P,C) | -12.5 (for Triphenylphosphine) wikipedia.org |

| Two-bond | ²J(P,C,H) | 20 - 30 huji.ac.il |

| Three-bond | ³J(P,O,C,H) | 5 - 10 huji.ac.il |

Note: The integration of standard proton-decoupled ³¹P NMR spectra is often not reliable for quantification due to the variable Nuclear Overhauser Effect (NOE) and long relaxation times (T₁). huji.ac.il

Proton (¹H) and Carbon-13 (¹³C) NMR for Ring and Substituent Characterization

¹H and ¹³C NMR spectroscopy are fundamental techniques used to characterize the organic framework of dioxaphosphole derivatives. researchgate.netdocumentsdelivered.com These spectra provide information on the number and type of hydrogen and carbon atoms, their connectivity, and their chemical environment.

In ¹H NMR, the protons on the dioxaphosphole ring (at positions 4 and 5) typically appear as multiplets due to coupling with each other (geminal and vicinal H-H coupling) and with the phosphorus atom (²J(P,O,C,H)). The chemical shifts of these ring protons are influenced by the substituents on the phosphorus atom and on the carbon atoms of the ring.

¹³C NMR spectroscopy allows for the direct observation of the carbon skeleton. openstax.org Each unique carbon atom in the molecule gives a distinct signal. openstax.org The chemical shifts of the ring carbons (C4 and C5) are sensitive to their hybridization and the electronegativity of the attached oxygen atoms, typically appearing in the range of 60-80 ppm for sp³-hybridized carbons. openstax.org Carbon atoms in substituents will have characteristic chemical shifts depending on their functional group. Coupling between ¹³C and ³¹P (¹J(P,C), ²J(P,O,C), etc.) provides crucial connectivity data. nih.gov The use of derivatizing agents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP) for analyzing other molecules highlights the well-understood NMR characteristics of such dioxaphosphole systems. esf.edu

Table 2: General ¹³C NMR Chemical Shift (δ) Ranges

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| sp³ C-O | 50 - 90 |

| sp³ C-C | 0 - 50 |

| sp² C=C (Aromatic) | 110 - 160 |

Nitrogen-15 (¹⁵N) NMR for Amine-Substituted Dioxaphosphole Analogues

For dioxaphosphole derivatives bearing nitrogen-containing substituents, such as amino or amido groups, ¹⁵N NMR spectroscopy can be a powerful, albeit less common, analytical tool. researchgate.net Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be time-consuming but provide unique structural information. researchgate.net

The ¹⁵N chemical shift is highly sensitive to the electronic environment around the nitrogen atom, including hybridization and the nature of the groups it is bonded to. This technique is particularly useful for studying the P-N bond in aminophosphine (B1255530) derivatives of dioxapholes. It can help in distinguishing between different isomers (e.g., rotamers or tautomers) and in assessing the degree of p-character in the P-N bond. researchgate.net Coupling constants such as ¹J(¹⁵N, ³¹P) and ¹J(¹⁵N, ¹H) can provide direct evidence of bonding. Inverse-detected techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are often employed to enhance sensitivity. researchgate.net

Vibrational Spectroscopy Applications (IR, Raman) for Dioxaphosphole Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov These methods are valuable for identifying functional groups and providing a "fingerprint" of the dioxaphosphole compound. nih.gov

The vibrational spectrum of a this compound derivative is characterized by several key stretching and bending modes.

P-O-C Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the P-O-C linkages are expected, typically in the 1050-950 cm⁻¹ region.

C-O Stretching: Bands associated with C-O stretching are also prominent, usually found around 1100-1000 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ring and any alkyl substituents will appear in the 3000-2850 cm⁻¹ range.

P=O Stretching: For pentavalent P(V) dioxaphosphole oxides, a very strong and characteristic P=O stretching band is observed in the IR spectrum, typically between 1300 and 1200 cm⁻¹.

P-Cl Stretching: In chloro-substituted dioxaphospholes, the P-Cl stretch would appear at lower frequencies, generally in the 600-400 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms, which may be weak or inactive in the IR spectrum. researchgate.net For instance, symmetric ring breathing modes and vibrations of the P-S bond in thio-analogs would be expected to give strong Raman signals. Studies on analogous ring systems like 1,3-dioxolane (B20135) show characteristic ring deformation and O-C-O bending modes that can be correlated to the dioxaphosphole structure. researchgate.net

Mass Spectrometry in Molecular Structure Confirmation of Dioxaphosphole Compounds

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. imreblank.ch For dioxaphosphole derivatives, electron ionization (EI) is a common method that generates a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular formula. researchgate.net

The fragmentation of cyclic organophosphorus compounds, including dioxaphospholes, can be complex but often follows characteristic pathways. researchgate.netresearchgate.net A common fragmentation mechanism for 2-chloro-1,3,2-dioxaphosphole and its derivatives is ring contraction. researchgate.net The molecular ion is often observed, though its intensity can vary. researchgate.net For 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a prominent peak is observed at m/z 107, corresponding to the loss of a chlorine atom. nih.gov

Table 3: Common Fragment Ions in the Mass Spectra of Cyclic 2-Chloro-1,3,2-Dioxaphosphorous Compounds researchgate.net

| m/z Value | Possible Ion Structure/Fragment |

|---|---|

| 112 | [M - CH₂]⁺˙ or other rearrangement ions |

| 96 | Ring contraction fragment |

| 77 | Phenyl-like fragment (if substituent is present) |

| 68 | C₄H₄O⁺ or P(O)Cl⁺ |

| 61 | PO₂⁺ |

| 57 | C₄H₉⁺ or C₃H₅O⁺ |

| 55 | C₄H₇⁺ |

| 43 | C₃H₇⁺ or CH₃CO⁺ |

Analysis of the isotopic pattern for chlorine- (³⁵Cl/³⁷Cl ratio of ~3:1) or bromine-containing derivatives can further confirm the elemental composition of the molecule and its fragments.

Single Crystal X-ray Diffraction for Solid-State Structural Determination of Dioxaphosphole Derivatives

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state. researchgate.netmdpi.com This technique yields precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be calculated. ncku.edu.twmdpi.com

For this compound derivatives, SCXRD is crucial for definitively establishing:

Ring Conformation: The five-membered dioxaphosphole ring is not planar and typically adopts either an "envelope" or a "twist" conformation. X-ray diffraction can distinguish between these and quantify the degree of puckering.

Stereochemistry: The absolute configuration of chiral centers and the relative orientation of substituents (cis/trans) on the ring can be determined.

Bond Parameters: Precise measurements of P-O, C-O, and C-C bond lengths and the angles within the ring (e.g., O-P-O, P-O-C) provide insight into ring strain and electronic effects.

Intermolecular Interactions: The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, dipole-dipole forces, and van der Waals contacts that govern the supramolecular architecture. mdpi.com

The structural data obtained from SCXRD serves as a benchmark for computational studies and helps in rationalizing the chemical reactivity and spectroscopic properties of the compound. grafiati.com

Mechanistic Investigations and Reactivity Profiles of 2h 1,3,2 Dioxaphosphole Systems

Reaction Pathways Involving the Phosphorus Center in Dioxaphospholes

The phosphorus atom in 2H-1,3,2-dioxaphosphole derivatives is the primary site for a variety of chemical transformations. Its reactivity is governed by the substituents on the phosphorus and the electronic nature of the dioxaphosphole ring.

The phosphorus center in this compound derivatives is electrophilic and thus susceptible to attack by nucleophiles. A key example of this reactivity is the phosphorylation of alcohols by derivatives such as 4,5-dimethyl-2-hydroxy-2-oxo-2H-1,3,2-dioxaphosphole and 2-alkoxy-2-oxo derivatives. tandfonline.com These reactions represent a nucleophilic substitution at the phosphorus atom, where the alcohol acts as the nucleophile, displacing a leaving group from the phosphorus center.

Studies conducted in deuterated dichloromethane (B109758) (CD₂Cl₂) have shown that the phosphorylation of alcohols is significantly faster with a cyclic enediol phosphodiester (like 4,5-dimethyl-2-hydroxy-2-oxo-2H-1,3,2-dioxaphosphole) than with the corresponding phosphotriester (a 2-alkoxy derivative). tandfonline.com This suggests that the electronic structure of the phosphodiester facilitates the nucleophilic attack. The reaction is also influenced by steric effects from both the incoming alcohol and the substituents on the phosphorylating agent. tandfonline.com Interestingly, the conjugate base of the cyclic enediol phosphodiester does not react with alcohols under similar conditions, highlighting the importance of the protonated form of the phosphorylating agent in the reaction mechanism. tandfonline.com

The mechanism of nucleophilic substitution at the phosphorus atom in this compound systems is often proposed to proceed through a hypervalent phosphorus intermediate. Specifically, the formation of a pentacoordinate phosphorus species, also known as an oxyphosphorane, is a key step in the reaction pathway. tandfonline.com This "addition-elimination" mechanism involves the nucleophilic attack of an alcohol on the phosphorus atom, leading to a transient pentacoordinate intermediate. tandfonline.comtandfonline.com This intermediate then breaks down, eliminating a leaving group and forming the final phosphorylated product.

Theoretical calculations have also pointed to the potential for hypervalent arrangements at the phosphorus center in this compound. nih.govresearchgate.net It has been suggested that the aromatic stabilization of a T-shaped hypervalent structure at the tricoordinate phosphorus center, arising from the withdrawal of two electrons from the ring's π-system, can facilitate certain rearrangements. nih.govresearchgate.net While hexacoordinate phosphorus intermediates are less commonly invoked for this specific system in the reviewed literature, the propensity of phosphorus to form hypervalent species is a cornerstone of its reactivity.

Table 1: Comparison of Phosphorylation Reactions by Dioxaphosphole Derivatives

| Phosphorylating Agent | Reactant | Conditions | Key Findings | Reference |

| 4,5-dimethyl-2-hydroxy-2-oxo-2H-1,3,2-dioxaphosphole | Alcohols | 0.2 M CD₂Cl₂ at 25°C | Faster phosphorylation than with the corresponding phosphotriester. Reaction is autocatalytic. | tandfonline.com |

| 4,5-dimethyl-2-alkoxy-2-oxo-2H-1,3,2-dioxaphosphole | Alcohols | 0.2 M CD₂Cl₂ at 25°C | Slower phosphorylation than with the phosphodiester. Reaction is catalyzed by acids like trifluoroacetic acid. | tandfonline.com |

The formation of the pentacoordinate oxyphosphorane intermediate is often preceded by the protonation of the phosphoryl-oxygen atom. tandfonline.com This is particularly relevant in the reactions of 2-hydroxy-2-oxo-2H-1,3,2-dioxaphosphole derivatives. The reaction is suggested to be autocatalytic, where the acidic phosphodiester itself acts as a proton source. tandfonline.com

The proposed mechanism involves the initial protonation of the exocyclic phosphoryl oxygen. This step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by an alcohol. The subsequent attack leads to the formation of the pentacoordinate oxyphosphorane intermediate. The rate-limiting step in this mechanism is presumed to be the formation of this P(5) intermediate from the protonated dioxaphosphole and the alcohol. tandfonline.com This acid catalysis is also observed in the reactions of the corresponding phosphotriesters, although the rates are generally slower. tandfonline.com

Electrophilic and Radical Reactions of Dioxaphosphole Derivatives

The reactivity of this compound derivatives is characterized by the interplay of the phosphorus center and, in the case of fused systems, the associated aromatic ring. These compounds can participate in both electrophilic substitution reactions on the aromatic moiety and radical reactions centered on the phosphorus atom.

Regioselective Electrophilic Substitution on Aromatic Fused Rings

While specific studies on the electrophilic substitution of aromatic rings fused to a this compound are not extensively documented, the regioselectivity of such reactions can be predicted by analogy to other substituted and fused aromatic systems. The dioxaphosphole ring, when fused to a benzene (B151609) ring to form a benzodioxaphosphole, is expected to influence the position of electrophilic attack.

The directing effect of the fused dioxaphosphole ring is determined by the interplay of inductive and resonance effects. The oxygen atoms of the dioxaphosphole ring can donate lone-pair electron density to the aromatic ring through resonance, which would tend to activate the ortho and para positions to electrophilic attack. libretexts.orgstackexchange.com Conversely, the electronegativity of the oxygen atoms and the phosphorus atom will exert an electron-withdrawing inductive effect, which deactivates the ring. libretexts.org

Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.commasterorganicchemistry.com The conditions for these reactions typically involve the generation of a strong electrophile, such as the nitronium ion (NO₂⁺) for nitration or a polarized halogen for halogenation, often with the aid of a Lewis acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgbyjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzodioxaphosphole

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | ortho-nitrobenzodioxaphosphole and para-nitrobenzodioxaphosphole | The dioxaphosphole ring is expected to be an ortho, para-director due to the resonance donation from the oxygen atoms, stabilizing the arenium ion intermediate at these positions. libretexts.orgyoutube.comnih.govnih.govchemguide.co.uklibretexts.org |

| Bromination | Br₂, FeBr₃ | ortho-bromobenzodioxaphosphole and para-bromobenzodioxaphosphole | Similar to nitration, the directing effect of the fused ring favors substitution at the positions ortho and para to the ring fusion. masterorganicchemistry.comlibretexts.orgwikipedia.org |

It is important to note that steric hindrance from the dioxaphosphole ring might influence the ratio of ortho to para products, potentially favoring the less sterically hindered para position. youtube.com

Phosphorus-Centered Radical Dimerization

The phosphorus atom in this compound derivatives can be a center for radical reactions. The formation of phosphorus-centered radicals can be initiated through various methods, including photolysis. Once formed, these radicals can undergo several reactions, one of which is dimerization.

An analogous system, 2-alkoxy-2-oxo-2H-1,2-benzoxaphosphorines, has been shown to undergo regio- and stereoselective [2+2] photodimerization. mdpi.com In this process, irradiation of a solution of the benzoxaphosphorine derivative leads to the formation of a dimer. The reaction exhibits high regioselectivity, yielding head-to-tail dimers. Furthermore, the reaction is stereoselective, with the anti head-to-tail dimer being the predominant product. mdpi.com This suggests that the dimerization is a controlled process, influenced by the structure of the monomeric radical.

The dimerization likely proceeds through the formation of a diradical intermediate, which then cyclizes to form the stable dimer. The stereochemical outcome is dictated by the relative stability of the possible transition states leading to the different stereoisomers.

Table 2: Photodimerization of Diethyl 1,2-benzoxaphosphorine-3-carboxylate

| Reactant | Reaction Conditions | Product(s) | Stereochemistry | Reference |

| Diethyl 1,2-benzoxaphosphorine-3-carboxylate | Methanol, Sunlight | anti head-to-tail dimer, syn head-to-tail dimer | Predominantly anti | mdpi.com |

This example from a related system suggests that this compound radicals could also be expected to undergo dimerization, potentially with a degree of regio- and stereocontrol. The specific products and their stereochemistry would depend on the substituents on the dioxaphosphole ring and the reaction conditions.

Computational and Theoretical Approaches in 2h 1,3,2 Dioxaphosphole Research

Quantum Chemical Calculations for Electronic Structure Analysis of Dioxaphospholes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular and electronic structures of various chemical systems, including dioxaphosphole derivatives. researchgate.netresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in optimizing molecular geometries and predicting a range of properties. nih.govaimspress.com For instance, DFT studies have been successfully employed to analyze the structural, electronic, and reactivity features of related phosphinane derivatives, providing a theoretical framework for understanding similar phosphorus heterocycles. nih.govsemanticscholar.org These studies often involve optimizing the molecular structure to find the most stable geometric arrangement of atoms. nih.gov

The application of DFT allows for the calculation of various electronic properties that are crucial for understanding the behavior of dioxaphospholes. For example, DFT methods are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity. semanticscholar.org

Furthermore, DFT calculations can provide insights into the distribution of electron density within the molecule through methods like Natural Bond Orbital (NBO) analysis. nih.govsemanticscholar.org NBO analysis helps in understanding delocalization effects, such as hyperconjugation, which can significantly influence the stability and conformation of the molecule. chemmethod.com

HOMO-LUMO Analysis and Electronic Properties

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior and reactivity of dioxaphospholes. aimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. semanticscholar.orgmasterorganicchemistry.com The energies of these frontier molecular orbitals (FMOs) and the gap between them (the HOMO-LUMO gap) are critical parameters that govern a molecule's electronic properties and reactivity. aimspress.comresearchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. semanticscholar.org Conversely, a larger HOMO-LUMO gap indicates greater kinetic stability and lower chemical reactivity. researchgate.netsemanticscholar.org

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance in Dioxaphosphole Research |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netsemanticscholar.org |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Related to the HOMO energy, it provides a measure of the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added to a molecule. | Related to the LUMO energy, it indicates the molecule's ability to accept an electron. |

Conformational Analysis of Dioxaphosphole Ring Systems

The five-membered ring of 2H-1,3,2-dioxaphosphole can adopt various conformations, and understanding the preferred spatial arrangement of the atoms is crucial for comprehending its reactivity and interactions. Conformational analysis of related phosphorus-containing heterocycles, such as 1,3,2-dioxaphosphorinanes, has been extensively studied using both experimental and theoretical methods. researchgate.net These studies reveal that while chair conformations are often predominant, other forms can prevail due to steric and stereoelectronic effects. researchgate.net

Computational techniques, particularly Density Functional Theory (DFT), have proven to be valuable tools for investigating the conformational preferences of these ring systems. chemmethod.com DFT calculations can be used to determine the relative energies of different conformers, such as axial and equatorial forms, and to identify the most stable conformation. chemmethod.com For example, in studies of 2-halo-1,3,2-dioxaphosphinanes, DFT calculations have shown that the axial conformer is more stable than the equatorial one. chemmethod.com These calculations can also elucidate the energy barriers for the interconversion between different conformers. chemmethod.com

Stereoelectronic interactions, such as the anomeric effect or negative hyperconjugation, play a significant role in dictating the conformational behavior of these heterocyclic systems. chemmethod.comnih.gov The anomeric effect involves the delocalization of electron density from a lone pair of an oxygen atom to an adjacent antibonding σ* orbital, which can stabilize certain conformations. chemmethod.com Natural Bond Orbital (NBO) analysis is often used in conjunction with DFT to quantify these stabilizing interactions. chemmethod.com

Aromaticity and Hypervalency in Phosphorus-Containing Heterocycles

The concepts of aromaticity and hypervalency are central to understanding the unique stability and reactivity patterns observed in certain phosphorus-containing heterocycles, including derivatives of dioxaphosphole.

Role of Hypervalent Bonding in Stability and Reactivity

Hypervalent molecules are those in which the central main group atom appears to have more than eight electrons in its valence shell. wikipedia.org This phenomenon is common for elements in groups 15-18 of the periodic table, including phosphorus. wikipedia.org While the initial explanation for hypervalency involved the participation of d-orbitals, modern theoretical studies suggest that this involvement is minimal. researchgate.net The bonding in hypervalent compounds is better described by the formation of three-center, four-electron (3c-4e) bonds. rsc.org

In the context of phosphorus heterocycles, hypervalency can significantly influence their structure and stability. rsc.org Hypervalent phosphorus compounds often adopt geometries derived from a trigonal bipyramid or an octahedron. The stability of these hypervalent structures is often enhanced in cyclic systems compared to their acyclic counterparts. rsc.org The electronegativity of the substituents attached to the phosphorus atom plays a crucial role; more electronegative groups tend to occupy the axial positions in a trigonal bipyramidal geometry, which stabilizes the hypervalent bond. rsc.org

The population of the valence shell of a "hypervalent" atom can vary depending on the electronegativity of the ligands. researchgate.netnih.gov For instance, in PF₅, the phosphorus atom has a calculated valence shell population of 5.37 electrons, which is less than the octet, while in AsMe₅, the arsenic atom has a population of 9.68 electrons. researchgate.netnih.gov This highlights that the term "hypervalent" primarily indicates that an atom is forming more than four electron-pair bonds, rather than strictly exceeding the octet rule in terms of electron count. researchgate.netnih.gov

Aromatic Stabilization Effects on Dioxaphospholes

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that exhibit enhanced stability due to the delocalization of π-electrons. youtube.comyoutube.comyoutube.com According to Hückel's rule, for a molecule to be aromatic, it must have (4n + 2) π-electrons, where n is a non-negative integer. youtube.comyoutube.com While benzene (B151609) is the archetypal aromatic compound, the concept extends to heterocyclic systems containing atoms other than carbon, such as nitrogen, oxygen, and sulfur. youtube.comyoutube.com

In the context of dioxaphospholes, the potential for aromaticity arises if the ring system can achieve a planar conformation with a continuous cycle of overlapping p-orbitals containing the appropriate number of π-electrons. The lone pairs on the oxygen atoms and potentially on the phosphorus atom can participate in the π-system. youtube.com If a lone pair is required to achieve a (4n + 2) π-electron count and can overlap with the ring's p-orbitals, it will contribute to aromatic stabilization. youtube.comyoutube.com

The enhanced stability conferred by aromaticity can have a profound impact on the chemical and physical properties of dioxaphospholes. Aromatic compounds are generally more stable and less reactive than their non-aromatic counterparts. youtube.com Determining whether a specific dioxaphosphole derivative exhibits aromatic character requires a careful analysis of its planarity, conjugation, and the number of delocalized π-electrons, often aided by computational methods. youtube.comyoutube.com

Advanced Applications of 2h 1,3,2 Dioxaphosphole Derivatives in Chemical Synthesis and Materials Science

Utility in Phosphorylation and Esterification Reactions

Derivatives of 2H-1,3,2-dioxaphosphole have demonstrated significant utility as phosphorylating agents, particularly for the phosphorylation of alcohols. Research has highlighted the enhanced reactivity of these cyclic compounds compared to other phosphorylating agents, which can be attributed to the unique structural and electronic features of the dioxaphosphole ring.

Detailed studies on 4,5-dimethyl-2-hydroxy-2-oxo-2H-1,3,2-dioxaphosphole and its corresponding 2-alkoxy derivatives have provided valuable insights into their mechanism and efficiency. In these investigations, the phosphorylation of alcohols in aprotic solvents of relatively low polarity was found to be significantly faster with the cyclic enediol phosphodiester than with the analogous cyclic phosphotriester. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This enhanced reactivity suggests that the enediol phosphate (B84403) moiety plays a crucial role in facilitating the phosphoryl transfer.

The proposed mechanism for these phosphorylation reactions involves the protonation of the phosphoryl oxygen, which leads to the formation of a pentacoordinate phosphorus intermediate, often referred to as an 'oxyphosphorane'. researchgate.netresearchgate.net This 'addition-elimination' mechanism is a key feature of the reactivity of these compounds. The reactions are also subject to acid catalysis; for instance, the presence of trifluoroacetic and acetic acids can catalyze the alcohol-phosphotriester reactions, although the rates of these catalyzed reactions are still somewhat slower than the acid-autocatalyzed rates observed with the phosphodiester derivatives. tandfonline.com

Furthermore, steric effects of both the alcohol substrate and the phosphorylating agent have been shown to play an important role in the reaction mechanism. tandfonline.comresearchgate.netresearchgate.netresearchgate.net It is also noteworthy that the conjugate base of the cyclic enediol phosphodiester does not readily react with alcohols under similar conditions, underscoring the importance of the acidic proton in the phosphorylation process. tandfonline.comresearchgate.netresearchgate.netresearchgate.net While the primary focus of research has been on phosphorylation, the underlying principles of reactivity suggest potential for these compounds in related esterification reactions, although this remains a less explored area.

Role as Ligands in Coordination Chemistry

The unique electronic and structural characteristics of the this compound ring system suggest its potential for the development of novel ligands in coordination chemistry. The ability to tune the substituents on the dioxaphosphole ring could, in principle, allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Design Principles for Dioxaphosphole-Based Ligands

Theoretical studies have provided some foundational principles for the design of ligands based on the this compound scaffold. Calculations have indicated that the withdrawal of two electrons from the pi-system of the ring onto a hypervalent, electron-excessive center at the tricoordinate phosphorus atom can lead to an aromatic stabilization of the T-shaped hypervalent arrangement. researchgate.netresearchgate.netresearchgate.net This electronic feature could facilitate rearrangements and direct reactions along a path with an aromatic transition-state structure. researchgate.netresearchgate.netresearchgate.net This suggests that the dioxaphosphole ring is not merely a passive backbone but could actively participate in the electronic modulation of a metal center. The design of such ligands would likely focus on harnessing this inherent electronic flexibility to influence the catalytic activity or physical properties of the resulting metal complexes.

Formation of Metal Complexes

Despite the theoretical potential of this compound derivatives as ligands, the synthesis and characterization of their metal complexes are not widely reported in the surveyed scientific literature. The practical realization of such complexes would be the next critical step in validating the theoretical design principles and exploring their potential applications.

Catalytic Applications in Organic Transformations

The potential for this compound-based ligands to form metal complexes naturally extends to their prospective use in catalysis. The electronic properties that make them interesting as ligands could be leveraged to influence the outcome of various organic transformations.

Catalysis in Phosphorous Heavy Metal Complex Synthesis

The application of this compound derivatives in the catalytic synthesis of phosphorous heavy metal complexes is a speculative area. Based on the theoretical understanding of their electronic structure, it is conceivable that these ligands could offer unique reactivity in this domain. However, there is a lack of published research detailing such applications.

Pre-catalyst Roles in Reduction Chemistry

Similarly, the role of this compound derivatives as pre-catalysts in reduction chemistry remains an unexplored field of investigation. The development of such catalytic systems would depend on the successful synthesis of stable and reactive metal complexes with these ligands, which has yet to be extensively documented.

Neutral Catalysts for Cephalosporin (B10832234) Intermediates

The synthesis of cephalosporins, a major class of β-lactam antibiotics, involves the construction and modification of the core 7-aminocephalosporanic acid (7-ACA) structure. nih.govwikipedia.org The preparation of 7-ACA often involves the chemical or enzymatic hydrolysis of Cephalosporin C. nih.govnih.gov While various catalytic systems are employed in organic synthesis, including those based on phosphorus, the specific application of this compound derivatives as neutral catalysts for the synthesis of cephalosporin intermediates is a highly specialized area of research.

Phosphine oxides, which share the P=O moiety with oxidized dioxaphosphole derivatives, are known to be effective ligands in homogeneous catalysis and can be used for sensing cephalosporin antibiotics like ceftriaxone (B1232239). wikipedia.orgnih.gov For instance, phosphineoxide-chelated Europium(III) nanoparticles have been developed as a luminescent sensor for ceftriaxone detection. nih.gov Furthermore, organocatalysis, including phosphorus-based catalysis, has seen significant growth, with applications in reactions like the Staudinger synthesis of β-lactams. nih.govresearchgate.net However, direct and explicit examples of this compound derivatives functioning as neutral catalysts in the industrial preparation of 7-ACA or other cephalosporin intermediates are not widely documented in general chemical literature, suggesting this may be a niche or developing field of investigation. The synthesis of these intermediates more commonly relies on enzymatic processes or other classes of chemical reagents. nih.govgoogle.com

Building Blocks for Complex Organic Molecules

The inherent reactivity of the dioxaphosphole ring makes its derivatives exceptional synthons for constructing intricate molecular architectures, particularly those with biological relevance. Their utility spans from the synthesis of fundamental cellular components to the creation of novel bioactive compounds.

Synthesis of Phospholipids (B1166683) and Nucleolipids

2-Chloro-2-oxo-1,3,2-dioxaphospholane has been established as a highly efficient phosphitylating agent for the synthesis of phospholipids and related structures. This reagent facilitates the creation of the crucial phosphodiester linkage in good yields and with few byproducts, even with challenging substrates. acs.org Its application is central to modern methods for preparing phosphatidylcholines and other complex lipids. acs.org

The general strategy involves the reaction of an alcohol (such as a diacylglycerol or a modified nucleoside) with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine (B31210) to install the choline (B1196258) headgroup. This methodology has been successfully applied to produce a variety of important molecules, including:

Phosphatidylcholines: Fundamental components of cell membranes.

Miltefosine analogs: Compounds with antineoplastic and antiprotozoal activity.

Nucleolipids: Lipid-nucleoside conjugates, such as 2′,3′-O-16-hentriacontanyliden-uridine-5′-phosphocholine (PUPC) and the corresponding adenosine (B11128) analogue (PAPC), which are valuable tools in biochemical and biophysical research.

The following table summarizes key findings and products synthesized using 2-chloro-2-oxo-1,3,2-dioxaphospholane as a key reagent.

| Precursor/Substrate | Reagent | Product | Application/Significance |

| Substituted Glyceric Acid Derivatives | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, followed by (CH₃)₃N | Phosphocholine derivatives (e.g., Phospholipids 19 and 20) | Activity-based probes for phospholipase A₂ enzymes |

| Various Alcohols | 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide | 2-methacryloyloxyethylphosphorylcholine | Monomer for biocompatible polymers |

| Hentriacontanyliden-uridine | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | Uridine nucleolipid (PUPC) | Nucleoamphiphile for research |

| Hentriacontanyliden-adenosine | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | Adenosine nucleoamphiphile (PAPC) | Nucleoamphiphile for research |

Precursors for Biologically Active Compounds

Beyond phospholipids, dioxaphosphole derivatives serve as precursors to a broader range of molecules with significant biological activity. The phospholane (B1222863) cycle itself is a structural component of some antimicrobial compounds. nih.gov By incorporating a phosphonate (B1237965) group, which can mimic the transition state of enzymatic reactions, these precursors are used to design potent enzyme inhibitors.

A notable application is in the synthesis of phosphonated β-lactams. These compounds are designed to overcome bacterial resistance to traditional β-lactam antibiotics. nih.gov The introduction of a phosphonate group at the C-3 position of a 4-CF₃-β-lactam creates novel analogues with potential antibacterial activity. nih.gov This approach leverages the dioxaphosphole framework to build more complex and potentially more effective therapeutic agents. Furthermore, the synthesis of phosphorylcholine-containing molecules is used to create highly biocompatible surfaces on materials, reducing protein adsorption and improving their performance in biological environments.

Integration into Polymeric and Supramolecular Structures

The ability of this compound derivatives to undergo ring-opening polymerization (ROP) makes them valuable monomers for creating advanced polymers, particularly poly(phosphoester)s. These polymers are of great interest for biomedical applications due to their biodegradability and biocompatibility.

The polymerization of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP), a prominent dioxaphosphole monomer, is often initiated by catalysts like stannous octoate in the presence of an alcohol co-initiator. acs.orgresearchgate.net This process allows for the synthesis of poly(ethylene ethyl phosphate) (PEEP) with a well-defined linear structure. acs.orgresearchgate.net By controlling the polymerization conditions, it is possible to suppress side reactions and produce polyphosphoesters with specific molecular architectures for applications in drug delivery and tissue engineering. acs.org Copolymers can also be synthesized by combining different dioxaphospholane monomers, allowing for the creation of multifunctional polymers with tunable properties. rsc.org

In the realm of supramolecular chemistry, lipids derived from dioxaphosphole precursors play a crucial role. Phospholipids, such as phosphatidylcholine, are amphiphilic molecules that spontaneously self-assemble in aqueous environments to form highly ordered structures like micelles and bilayer membranes (liposomes). ucsb.edunih.gov These supramolecular assemblies are fundamental to biology and are harnessed in medicine, for example, as carriers for gene delivery. ucsb.edunih.gov The precise structure of the phospholipid, dictated by its synthesis, governs the curvature and properties of the resulting self-assembled structure. ucsb.edu

The following table details research findings on the polymerization of dioxaphosphole derivatives.

| Monomer | Catalyst/Initiator System | Resulting Polymer | Key Findings & Applications |

| 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) | Stannous octoate / Dodecanol | Poly(ethylene ethyl phosphate) (PEEP) | Yields linear polyphosphoester; mechanism follows a coordination-insertion pathway. acs.org |

| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | Anionic ring-opening polymerization | Poly(phosphoester)s with protected pendant hydroxyl groups | Allows for multifunctional polymers with tunable hydrophilicity after deprotection. rsc.org |

| EEP and GEP* | Anionic ring-opening polymerization | Copolymers of poly(phosphoester)s | Creates polymers with orthogonal protective groups for selective functionalization. rsc.org |

*GEP: 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane

Emerging Research Frontiers in 2h 1,3,2 Dioxaphosphole Chemistry

Development of Novel Reaction Methodologies

The synthesis of the 2H-1,3,2-dioxaphosphole core and its derivatives is a gateway to exploring their chemistry. While classical methods involving the condensation of α-dicarbonyl compounds with trivalent phosphorus reagents exist, modern synthetic chemistry is pushing towards more efficient and versatile methodologies.

Recent research has focused on expanding the toolkit for creating these heterocycles. One promising approach involves the reaction of 2,3-dihydroxynaphthalene (B165439) with phosphorus tribromide, which has been shown to produce 2,2,2-tribromonaphtho[2,3-d]-1,3,2-dioxaphosphole. researchgate.net This highlights the use of functionalized diols to generate fused-ring systems, expanding the structural diversity accessible.

Furthermore, the development of catalytic methods is a key frontier. While not yet widely applied specifically to 2H-1,3,2-dioxaphospholes, strategies used for other P-heterocycles, such as palladium-catalyzed cross-coupling reactions, offer a blueprint for future work. researchgate.net The ability to catalytically introduce a variety of substituents onto the phosphorus atom or the carbon backbone would significantly enhance the utility of these compounds as building blocks or ligands.

Exploration of Undiscovered Reactivity Modes

The trivalent phosphorus atom in the this compound ring is the linchpin of its reactivity, capable of acting as a nucleophile or participating in various cycloaddition reactions. While the chemistry of related saturated (dioxaphospholanes) and oxidized (dioxaphosphole oxides) systems is better understood, the unique electronic and steric environment of the unsaturated 2H-scaffold suggests novel reactivity patterns are waiting to be discovered.

A major area of exploration is cycloaddition chemistry. Drawing parallels from other P(III) heterocycles like phospholes, 2H-1,3,2-dioxaphospholes are expected to participate as dienophiles or as partners in [3+2] and other cycloaddition reactions. arkat-usa.orgrsc.org The reaction of 2-(2-arylidenaminoaryloxy)areno-1,3,2-dioxaphospholes with activated esters to form complex cage-like phosphoranes demonstrates the potential for intricate transformations originating from the P(III) center. arkat-usa.org The interaction of a naphtho[2,3-d]-1,3,2-dioxaphosphole derivative with phenylacetylene, leading to an unexpected rearrangement and formation of a naphthofuran, underscores the potential for surprising and novel reaction pathways. researchgate.net

Table 1: Comparison of Cycloaddition Reactions in P(III) Heterocycles

| Heterocycle Type | Reaction Type | Dienophile/Dipolarophile | Outcome |

| 2H-Phosphole | [4+2] Cycloaddition | Maleic Anhydride Derivatives | Bicyclic Cage Phosphines arkat-usa.org |

| Azophosphine | [3+2] Cycloaddition | Alkynes | Five-membered Diazaphospholes rsc.org |

| This compound | Addition/Rearrangement | Phenylacetylene | Naphthofuran derivative researchgate.net |

| 2-(Aryloxy)-1,3,2-dioxaphosphole | Addition | Activated Esters | Tricyclic Cage Phosphoranes arkat-usa.org |

This interactive table allows for a comparison of different cycloaddition reactions involving P(III) heterocycles.

Advancements in Stereoselective Synthesis

The creation of P-chiral compounds, where the phosphorus atom is a stereocenter, is a significant challenge and a highly rewarding goal in synthetic chemistry, particularly for applications in asymmetric catalysis. nih.govnih.gov The this compound scaffold provides an excellent platform for developing stereoselective reactions, either by using chiral starting materials or by achieving catalyst-controlled asymmetric transformations.

Significant progress has been made in the asymmetric synthesis of various P-stereogenic compounds, often using chiral auxiliaries like (-)-ephedrine or employing kinetic resolution. researchgate.netnih.gov Asymmetric cycloaddition reactions, in particular, have been identified as a powerful strategy for creating P-chiral polycyclic and caged phosphines. arkat-usa.org For instance, the use of chiral dienes or metal-mediated processes has shown success in controlling the stereochemistry of [4+2] cycloadditions in related phosphole systems. arkat-usa.org

These methodologies provide a clear roadmap for the development of stereoselective syntheses involving 2H-1,3,2-dioxaphospholes. The goal is to develop catalytic asymmetric methods that can generate enantiomerically enriched dioxaphosphole derivatives, which could then serve as powerful chiral ligands for a wide range of metal-catalyzed reactions.

Interdisciplinary Connections with Materials Science and Advanced Functional Systems

The unique electronic properties and reactivity of phosphorus heterocycles make them attractive candidates for incorporation into advanced materials and functional systems. While the direct application of the parent this compound is still a nascent field, the chemistry of related organophosphorus compounds points towards several promising research directions.

Phosphorus-containing heterocycles have been investigated for their luminescent properties and as building blocks for polymers. acs.orgrsc.org The ability to tune the electronic environment of the phosphorus atom and the heterocyclic ring through substitution could lead to the development of novel organic light-emitting diode (OLED) materials or sensors. The reactivity of the P(III) center allows for polymerization or grafting onto surfaces, opening avenues for creating functional polymers and hybrid materials. For example, related cyclic phosphorus compounds are used in the synthesis of biocompatible polymers and polyphosphoesters. acs.orgmdpi.com

Furthermore, the ability of trivalent phosphorus compounds to act as ligands for transition metals is well-established. The development of chiral this compound ligands could lead to new catalysts for asymmetric hydrogenation, cross-coupling, and other important transformations, bridging synthetic chemistry with industrial process development. nih.gov

Table 2: Potential Applications Based on Related Phosphorus Compounds

| Application Area | Relevant Related Compound Class | Potential Role of this compound |

| Luminescent Materials | Phosphorus-Heteropines acs.org | Core for novel organic chromophores |

| Functional Polymers | Cyclic Phosphoesters mdpi.com | Monomer for creating degradable or functional polymers |

| Asymmetric Catalysis | P-Chiral Phosphine Ligands nih.gov | Chiral ligand backbone for metal catalysts |

| Biocompatible Materials | Phosphorylcholine derivatives mdpi.com | Precursor for biocompatible surface coatings |

This interactive table outlines potential interdisciplinary applications for 2H-1,3,2-dioxaphospholes based on the functions of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.